Syringic alcohol

Description

4-Hydroxy-3,5-dimethoxybenzyl alcohol has been reported in Morus cathayana with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

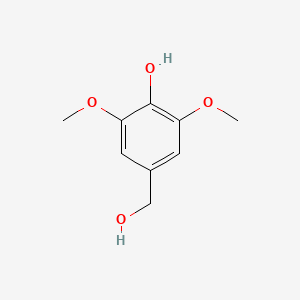

4-(hydroxymethyl)-2,6-dimethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,10-11H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOAEJWSKPQLJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201050 |

Source

|

| Record name | 4-Hydroxy-3,5-dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-56-3 |

Source

|

| Record name | Syringyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SYRINGIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G66I59XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Syringic Alcohol: Core Properties and Applications

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and applications of syringic alcohol. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes key technical data with practical insights to facilitate a deeper understanding and utilization of this versatile phenolic compound.

Introduction: The Significance of this compound

This compound, also known as syringyl alcohol or 4-hydroxy-3,5-dimethoxybenzyl alcohol, is a monolignol, a primary building block of lignin.[1] Its structure, featuring a phenolic hydroxyl group and two methoxy groups on a benzene ring, imparts significant antioxidant and chemical reactivity, making it a molecule of interest for a wide range of applications. This guide delves into the core characteristics of this compound, providing a foundation for its exploration in both academic and industrial research.

Chemical Identity

A clear identification of this compound is paramount for any scientific investigation. The following identifiers are crucial for database searches and regulatory compliance.

| Identifier | Value |

| IUPAC Name | 4-(hydroxymethyl)-2,6-dimethoxyphenol[2] |

| CAS Number | 530-56-3[2][3][4] |

| Molecular Formula | C9H12O4[2][4] |

| Synonyms | Syringyl alcohol, 4-Hydroxy-3,5-dimethoxybenzyl alcohol, 3,5-Dimethoxy-4-hydroxybenzyl alcohol[2][3][4] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are fundamental to designing experiments and applications.

General Properties

This table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 184.19 g/mol | [2][3][4] |

| Appearance | Off-white to brown solid | [3] |

| Density | 1.23 g/cm³ | [4] |

| Melting Point | 110.5–112 °C | [5] |

| Boiling Point | Undetermined | [6] |

Solubility Profile

Understanding the solubility of this compound is critical for its formulation and application in various solvent systems.

| Solvent | Solubility | Source |

| DMSO | 100 mg/mL (542.92 mM) | [3] |

| Ethanol | ~10 mg/mL | [7] |

| Dimethylformamide (DMF) | ~16 mg/mL | [7] |

| Aqueous Buffers | Sparingly soluble | [7] |

For enhanced solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[7]

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and quantification of this compound.

-

Mass Spectrometry (MS): In GC-MS analysis, this compound typically shows a molecular ion peak (M+) at m/z 184.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorptions for the O-H and C-O stretching vibrations.[2] The O-H stretch of the phenolic hydroxyl group appears as a broad band in the region of 3500-3200 cm⁻¹, while the C-O stretching vibrations are observed in the 1260-1050 cm⁻¹ range.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.[2]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed for the quantification of this compound.[10] The absorption maxima are influenced by the solvent and pH.[11] In a study, a peak absorbance was observed at around 220 nm.[10] For the related syringic acid, UV/Vis λmax values are reported at 218 and 274 nm.[7]

Natural Occurrence and Biosynthesis

Natural Sources

This compound is a key component of lignin, particularly in angiosperms (hardwoods).[1][12] It is derived from the thermal decomposition of sinapyl alcohol, a primary monolignol.[12] Its presence has been reported in various plants, including Morus cathayana.[2]

Biosynthetic Pathway

This compound is synthesized in plants via the phenylpropanoid pathway, starting from the amino acid phenylalanine. This pathway also produces other important phenolic compounds.

Caption: Workflow for UV-Vis spectroscopic quantification.

Protocol for In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol provides a method for assessing the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the stock solution to test different concentrations.

-

Prepare a solution of DPPH in the same solvent (e.g., 0.1 mM).

-

A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner as the this compound solutions.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of each concentration of this compound, the positive control, and the solvent (as a blank).

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at the λmax of DPPH (typically around 517 nm) using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

-

Determination of IC50:

-

Plot the percentage of scavenging activity against the different concentrations of this compound.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

-

Safety and Handling

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2]

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage as a powder, -20°C for up to 3 years is recommended. [3][4]In solvent, store at -80°C for up to 6 months. [3]

References

- PubChem. This compound.

- FooDB. Showing Compound Syringic acid (FDB000514). [Link]

- Pourhanifeh, M. H., et al. (2024). Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review.

- Bartel, J., et al. (2023).

- Srinivasulu, C., et al. (2018). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance.

- Asath Bahadur Sultan, S., et al. (2022). Experimental and Computational Evaluation of Syringic Acid – Structural, Spectroscopic, Biological Activity and Docking Simulation.

- Wikipedia. Syringol. [Link]

- Google Patents. CN1240786A - Process for preparing syringic acid.

- Vignesh, P., et al. (2023). Review on lignin-derived syringaldehyde-based polymers and its applications. International Journal of Biological Macromolecules. [Link]

- ACS Publications. Solubility and Thermodynamic Behavior of Syringic Acid in Eight Pure and Water + Methanol Mixed Solvents.

- Nag, S., et al. (2022). Quantification of Syringic Acid in Real Samples Based on UV-Vis Spectroscopy. CoLab. [Link]

- Chen, S., et al. (2023). The Influence of Syringic Acid and Erucic Acid on the Antioxidant Properties of Natural Rubber: Experimental and Molecular Simulation Investigations.

- ResearchGate.

- Mohamad Ibrahim, M. N., et al. (2012). A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. BioResources. [Link]

- ResearchGate. FT‐IR spectra of (A) fenofibric acid, (B) syringic acid, and (C) the eutectic mixture of fenofibric acid and syringic acid. [Link]

- AdiChemistry. Infrared spectroscopy alcohols phenols M.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Organic Syntheses. Syringic Aldehyde. [Link]

- ResearchGate.

- Chemistry LibreTexts. 13.6: Synthesis of Alcohols - Review. [Link]

Sources

- 1. CAS 530-56-3: Syringyl alcohol | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H12O4 | CID 10741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Syringyl Alcohol | TargetMol [targetmol.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Quantification of Syringic Acid in Real Samples Based on UV-Vis Spectroscopy | CoLab [colab.ws]

- 11. researchgate.net [researchgate.net]

- 12. Syringol - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Syringic Alcohol: Structure, Characteristics, and Scientific Context

Executive Summary: This technical guide provides an in-depth analysis of syringic alcohol (4-(hydroxymethyl)-2,6-dimethoxyphenol), a phenolic compound derived from lignin. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the molecule's chemical structure, physicochemical properties, synthesis, and natural occurrence. A critical evaluation of its biological and chemical significance is presented, carefully distinguishing its known activities from those of its more extensively studied structural relatives, namely syringic acid and sinapyl alcohol. While this compound's primary established application is as a probe molecule for evaluating the catalytic performance of nanomaterials, this guide explores its potential in broader contexts by examining the well-documented therapeutic activities of its analogues, thereby providing a forward-looking perspective for future research and development.

Chemical Identity and Molecular Structure

This compound, also known as syringyl alcohol, is a fundamental building block of syringyl (S) lignin in angiosperms. Its unique structure, featuring both a phenolic hydroxyl and a benzylic alcohol group, makes it a subject of interest in both chemistry and biology.

Nomenclature and Chemical Identifiers

-

IUPAC Name: 4-(hydroxymethyl)-2,6-dimethoxyphenol[1]

-

Synonyms: Syringyl alcohol, 4-Hydroxy-3,5-dimethoxybenzyl alcohol, 3,5-Dimethoxy-4-hydroxybenzyl alcohol[1][2][3]

-

InChIKey: LUOAEJWSKPQLJD-UHFFFAOYSA-N[1]

-

Canonical SMILES: COC1=CC(=CC(=C1O)OC)CO[1]

Molecular Structure Analysis

This compound is a substituted phenol characterized by three key functional groups that dictate its chemical behavior:

-

Phenolic Hydroxyl (-OH) Group: Attached directly to the aromatic ring, this group imparts acidic properties and is a key site for antioxidant activity via hydrogen atom donation.

-

Benzylic Alcohol (-CH₂OH) Group: A primary alcohol group attached to the benzene ring. It can undergo oxidation to form the corresponding syringaldehyde and further to syringic acid. This group also serves as a site for esterification and etherification reactions.

-

Two Methoxy (-OCH₃) Groups: Positioned ortho to the phenolic hydroxyl group, these electron-donating groups influence the electronic properties of the aromatic ring and contribute to the molecule's reactivity and steric profile.

Visualization of Chemical Structure

Caption: Chemical structure of this compound (4-(hydroxymethyl)-2,6-dimethoxyphenol).

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research.

Quantitative Data Summary

The reported physical properties of this compound show some variability in the literature, which may be attributed to differences in sample purity and measurement conditions.

| Property | Value | Source(s) |

| Molecular Weight | 184.19 g/mol | [1][4] |

| Appearance | Light-tan solid | [5] |

| Melting Point | 50-57 °C, 131 °C, 136 °C | [3][4][6] |

| Boiling Point | 261 °C, 345.3 °C (at 760 mmHg) | [3][4] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

| Density | ~1.2 g/cm³ | [3][7] |

| Topological Polar Surface Area | 58.9 Ų | [1][3] |

Solubility Profile

This compound is soluble in organic solvents and shows good solubility in dimethyl sulfoxide (DMSO)[2][8]. Its solubility in aqueous solutions is limited but can be enhanced at different pH values due to the presence of the acidic phenolic hydroxyl group.

Synthesis and Natural Occurrence

Natural Sources and Biosynthetic Context

This compound is a naturally occurring compound found in various plant materials, particularly as a monomeric unit of lignin, which provides structural integrity to plant cell walls[2]. It has been identified in species such as Morus cathayana[1]. It is biosynthesized via the phenylpropanoid pathway, where it is closely related to other monolignols like sinapyl alcohol[9].

Laboratory Synthesis: A Methodological Approach

A practical and common laboratory synthesis for this compound involves the reduction of its corresponding aldehyde, syringaldehyde. Syringaldehyde is more commercially available or can be synthesized from pyrogallol-1,3-dimethyl ether.

Causality: The choice of this two-step pathway (synthesis of aldehyde followed by reduction) is based on the high efficiency and selectivity of modern reducing agents. The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic chemistry, avoiding the harsher conditions that might be required for direct synthesis and minimizing side reactions on the sensitive phenolic ring.

This protocol describes the reduction of syringaldehyde using sodium borohydride (NaBH₄), a mild and selective reducing agent.

-

Dissolution: Dissolve syringaldehyde (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. Stir the solution at room temperature until the aldehyde is fully dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is critical to control the exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the cooled solution over 15-20 minutes. The slow addition prevents a rapid, uncontrolled reaction and evolution of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the pH is acidic (~pH 2-3). This step neutralizes the excess NaBH₄ and the resulting borate esters.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product three times with ethyl acetate. The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Workflow for the laboratory synthesis of this compound via reduction.

Biological and Chemical Significance: A Critical Evaluation

The scientific literature on this compound must be interpreted with care, as its activities are often conflated with those of its metabolic relatives.

Established Role as a Catalytic Probe

A primary and well-documented application of this compound is its use as a probe molecule to evaluate the catalytic performance of various carbonaceous nanomaterials (CNMs), such as N-doped carbon nanotubes[10]. Its defined structure and reactive sites allow researchers to quantify the efficiency and mechanisms of novel catalysts in oxidation reactions.

Reported Biological Activities

Direct evidence for the biological activities of this compound is limited. Some sources mention general antiviral properties[2][7]. However, much of the potent biological activity often associated with this structural class belongs to its oxidized form, syringic acid, or the related monolignol, sinapyl alcohol.

Contextualizing with Structurally Related Compounds

To provide a complete picture for drug development professionals, it is essential to understand the activities of closely related and potentially metabolically linked compounds.

-

Distinction from Syringic Acid: Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is the carboxylic acid derivative of this compound. It has been the subject of extensive research and has demonstrated significant antioxidant, anti-inflammatory, anticancer, antidiabetic, and hepatoprotective activities[11][12]. The presence of the carboxyl group in syringic acid versus the alcohol group in this compound significantly alters its polarity, acidity, and biological interactions.

-

Syringic Acid's Anti-inflammatory Mechanism: Syringic acid exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway by preventing the degradation of its inhibitor, IκB-α[13][14]. Furthermore, it can activate the NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway, which upregulates the expression of protective enzymes[13][15].

Caption: NRF2 antioxidant pathway activation, a key mechanism of the related Syringic Acid.

-

Distinction from Sinapyl Alcohol: Sinapyl alcohol (4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol) is another primary monolignol. It differs from this compound by the presence of a propenol side chain instead of a hydroxymethyl group. Sinapyl alcohol has demonstrated potent anti-inflammatory and antinociceptive (pain-reducing) effects. It inhibits the production of inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and tumor necrosis factor-alpha (TNF-α) in macrophages[16][17][18].

-

Implications for Drug Development: The potent activities of syringic acid raise a critical question for researchers: could this compound serve as a prodrug that is metabolized in vivo to the more active syringic acid? The oxidation of a benzylic alcohol to a carboxylic acid is a plausible metabolic transformation. This possibility warrants investigation, as this compound may offer different pharmacokinetic properties, such as improved membrane permeability, compared to its more polar acid counterpart.

Applications and Future Directions

Current Applications

The most clearly defined application for this compound is in materials science and catalysis, where it serves as a reliable probe for assessing the oxidative capabilities of novel materials[10].

Potential in Polymer and Materials Science

As a bio-based monomer derived from the depolymerization of lignin, this compound is a valuable building block for the synthesis of sustainable polymers and resins. Its bifunctional nature (phenolic and alcoholic hydroxyls) allows it to be incorporated into polyesters, polyethers, and epoxy resins, offering a renewable alternative to petroleum-based chemicals.

Future Research in Drug Development

The path forward for this compound in the therapeutic arena requires a systematic and clear-headed approach:

-

Direct Biological Screening: There is a clear need for comprehensive screening of this compound itself across various assays (antioxidant, anti-inflammatory, anticancer, antimicrobial) to establish its intrinsic activity profile, separate from its derivatives.

-

Metabolic Studies: Pharmacokinetic and metabolism studies are essential to determine the in vivo fate of this compound. Understanding whether it is converted to syringaldehyde, syringic acid, or other metabolites is crucial to interpreting any observed biological effects.

-

Medicinal Chemistry Scaffolding: The syringyl moiety is a privileged scaffold in medicinal chemistry. This compound can serve as a versatile starting material for the synthesis of more complex drug candidates, where its functional groups can be modified to optimize potency, selectivity, and drug-like properties.

Conclusion

This compound is a well-defined phenolic compound with a clear chemical structure and established physicochemical properties. While its current, validated application is primarily in the field of catalysis, its structural relationship to highly bioactive molecules like syringic acid and sinapyl alcohol positions it as a compound of significant interest for drug development. Future research must focus on elucidating the intrinsic biological activities of this compound and its metabolic fate. By doing so, the scientific community can unlock the full potential of this bio-based molecule, either as a therapeutic agent in its own right, a prodrug, or a foundational scaffold for the next generation of medicines.

References

- Elder T, et al. (2013). The effect of axial ligand on the oxidation of syringyl alcohol by Co(salen) adducts. Phys Chem Chem Phys, 15(19):7328-37.

- BuyersGuideChem. This compound | C9H12O4.

- PubChem. Sinapyl alcohol | C11H14O4.

- Biosynth. Sinapyl alcohol | 537-33-7.

- Wikipedia. Sinapyl alcohol.

- PubChem. This compound | C9H12O4.

- CymitQuimica. CAS 530-56-3: Syringyl alcohol.

- Echemi. 530-56-3, Syringyl alcohol Formula.

- Cayman Chemical. Sinapyl Alcohol (CAS Number: 537-33-7).

- Xcess Biosciences. Syringyl Alcohol.

- Zhejun, Z. (2024). Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Frontiers in Pharmacology.

- Wikid

- Zhejun, Z. (2024). Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Frontiers in Pharmacology.

- TargetMol. Syringyl Alcohol.

- Krolik, M. et al. (2023).

- ResearchGate. (2024).

- Choi, J. et al. (2004). Anti-inflammatory and antinociceptive effects of sinapyl alcohol and its glucoside syringin. Planta Medica, 70(11), 1027–1032.

- Choi, J. et al. (2004). Anti-Inflammatory and Antinociceptive Effects of Sinapyl Alcohol and its Glucoside Syringin. Planta Medica.

- Rajeswari, A. et al. (2024). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. R&D of Functional Food Products, 1(5): 1-14.

- Organic Syntheses Procedure. Syringic Aldehyde.

Sources

- 1. This compound | C9H12O4 | CID 10741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 530-56-3: Syringyl alcohol | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C9H12O4 - BuyersGuideChem [buyersguidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound - Wikidata [wikidata.org]

- 7. Syringyl Alcohol | TargetMol [targetmol.com]

- 8. xcessbio.com [xcessbio.com]

- 9. Sinapyl alcohol - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review [mdpi.com]

- 12. ffhdj.com [ffhdj.com]

- 13. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions [frontiersin.org]

- 16. caymanchem.com [caymanchem.com]

- 17. Anti-inflammatory and antinociceptive effects of sinapyl alcohol and its glucoside syringin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sci-hub.box [sci-hub.box]

Syringyl Alcohol: From Discovery to Natural Abundance - A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of syringyl alcohol (4-hydroxy-3,5-dimethoxybenzyl alcohol), a key monolignol in the biosynthesis of syringyl lignin. This document delves into the historical context of its discovery, its widespread natural distribution, and the intricate biosynthetic pathways that lead to its formation in plants. Furthermore, this guide offers detailed insights into the methodologies for its extraction, isolation, and characterization from natural sources, equipping researchers with the foundational knowledge required for its further investigation and potential applications in drug development and materials science.

Introduction: The Significance of Syringyl Alcohol

Syringyl alcohol is a phenolic compound that serves as a fundamental building block of syringyl (S) lignin, one of the three major types of lignin found in the cell walls of terrestrial plants.[1] The presence and proportion of syringyl units in lignin significantly influence the chemical and physical properties of the plant biomass, impacting processes such as pulping for paper production and the enzymatic saccharification of lignocellulose for biofuel production. Beyond its structural role in the plant kingdom, syringyl alcohol and its derivatives have garnered interest for their potential biological activities, making them attractive targets for phytochemical and pharmacological research. This guide aims to provide a detailed exploration of syringyl alcohol, from its initial discovery to its natural origins and the methods used to study it.

Historical Perspective: Unraveling the Syringyl Moiety

The discovery of syringyl alcohol is intrinsically linked to the broader history of lignin chemistry and the characterization of its constituent monomers. While pinpointing a single definitive "discovery" of syringyl alcohol is challenging, its identification emerged from the systematic investigation of wood chemistry in the late 19th and early 20th centuries.

Early research focused on the degradation products of lignin. Syringaldehyde, the aldehyde analog of syringyl alcohol, was among the first syringyl compounds to be isolated. Its preparation was achieved through the cautious oxidation of syringin, a glucoside found in the bark of the lilac (Syringa vulgaris), from which the term "syringyl" originates.[2][3] The subsequent reduction of syringaldehyde would yield syringyl alcohol.

The structural elucidation of lignin and its monomers was a gradual process, with contributions from numerous chemists. The understanding that lignin was a polymer of phenylpropanoid units, including the syringyl moiety derived from sinapyl alcohol (of which syringyl alcohol is a direct precursor), was a culmination of decades of research.

Natural Sources and Distribution

Syringyl alcohol is predominantly found as a constituent of lignin in a wide array of vascular plants. Its abundance is a key characteristic that distinguishes different plant groups.

Angiosperms (Hardwoods)

Angiosperms, particularly hardwood species, are the most significant natural sources of syringyl alcohol.[4] In these plants, lignin is typically a copolymer of guaiacyl (G) and syringyl (S) units, with the S/G ratio varying considerably among species.[5] This ratio is a critical determinant of lignin's properties. The presence of two methoxy groups in the syringyl unit, derived from syringyl alcohol, leads to a less condensed lignin polymer with more ether linkages, making it easier to degrade.[4]

Table 1: Syringyl (S) to Guaiacyl (G) Ratio in Various Hardwood Species

| Hardwood Species | Common Name | S/G Ratio |

| Acer macrophyllum | Bigleaf Maple | 0.51[4] |

| Betula papyrifera | Paper Birch | ~1.5 - 2.0 |

| Eucalyptus globulus | Blue Gum | 4.6 - 6.1[4] |

| Populus tremuloides | Quaking Aspen | ~2.0 - 3.0 |

| Quercus alba | White Oak | ~1.0 - 1.5 |

| Carpinus betulus | European Hornbeam | 4.21[4] |

| Sorbus zuzanae | Zuzana's Rowan | 6.19[4] |

Note: S/G ratios are approximate and can vary based on the analytical method, age, and growing conditions of the plant.

Other Plant Groups

While most abundant in hardwoods, syringyl lignin, and by extension syringyl alcohol, has also been detected in some non-angiosperm vascular plants. Notably, certain species of lycophytes, such as Selaginella moellendorffii, have been found to possess syringyl lignin, suggesting an independent evolutionary origin of this biosynthetic pathway.[1][6] In contrast, softwoods (gymnosperms) are primarily composed of guaiacyl lignin and contain negligible amounts of syringyl units.[2]

Microbial Sources

While plants are the primary producers of syringyl alcohol through lignin biosynthesis, microorganisms play a crucial role in the degradation of lignin, which can lead to the release of syringyl compounds. White-rot, brown-rot, and soft-rot fungi, as well as certain bacteria, produce extracellular enzymes that can depolymerize lignin.[7][8] This microbial degradation of lignocellulose is a key process in carbon cycling and has been explored for biotechnological applications, including the production of valuable aromatic compounds from lignin waste streams.[9]

Biosynthesis of Syringyl Alcohol

The biosynthesis of syringyl alcohol is an integral part of the general phenylpropanoid pathway, a complex metabolic network responsible for the production of a wide variety of phenolic compounds in plants. The pathway begins with the amino acid phenylalanine.

The Phenylpropanoid Pathway to Monolignols

The core pathway involves a series of enzymatic reactions that convert phenylalanine into the three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. Syringyl alcohol is a direct metabolic precursor to sinapyl alcohol.

The key enzymatic steps leading to the synthesis of sinapyl alcohol, the precursor to syringyl units in lignin, are outlined below.

Figure 1: Simplified biosynthetic pathway leading to sinapyl alcohol. PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; C3H: p-Coumarate 3-hydroxylase; COMT: Caffeic acid O-methyltransferase; 4CL: 4-coumarate:CoA ligase; CCR: Cinnamoyl-CoA reductase; F5H: Ferulate 5-hydroxylase; SAD: Sinapyl alcohol dehydrogenase; CAD: Cinnamyl alcohol dehydrogenase.

Key Enzymes in Syringyl Monolignol Formation

The final steps in the biosynthesis of sinapyl alcohol, the direct precursor to syringyl lignin, are catalyzed by a set of crucial enzymes:

-

Ferulate 5-hydroxylase (F5H): This enzyme introduces a hydroxyl group at the C5 position of the aromatic ring of coniferaldehyde, a key step in directing the pathway towards syringyl unit synthesis.[1][6]

-

Caffeic acid O-methyltransferase (COMT): This enzyme methylates the newly introduced hydroxyl group to form sinapaldehyde.

-

Sinapyl alcohol dehydrogenase (SAD) and Cinnamyl alcohol dehydrogenase (CAD): These enzymes catalyze the final reduction of sinapaldehyde to sinapyl alcohol.[10] While SAD shows a higher specificity for sinapaldehyde, CAD can also perform this reduction.

Extraction, Isolation, and Characterization

The study of syringyl alcohol necessitates its effective extraction from complex plant matrices, followed by purification and structural characterization.

Extraction from Lignocellulosic Biomass

The extraction of syringyl alcohol is typically achieved through the degradation of lignin. Various methods can be employed, with alkaline hydrolysis being a common approach.

Experimental Protocol: Alkaline Hydrolysis for Lignin Depolymerization

-

Sample Preparation: The lignocellulosic biomass (e.g., hardwood sawdust) is first ground to a fine powder to increase the surface area for reaction.

-

Alkaline Treatment: The powdered biomass is suspended in an alkaline solution, such as sodium hydroxide (NaOH), often in a mixture with an organic solvent like ethanol.[11]

-

Hydrolysis: The mixture is heated under pressure to facilitate the cleavage of ether bonds within the lignin polymer, releasing monomeric and oligomeric phenolic compounds, including syringyl alcohol.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with an acid (e.g., sulfuric acid) to a pH of 2-3 to precipitate the lignin fragments.[12] The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate or chloroform) to recover the phenolic compounds.[12]

Figure 2: General workflow for the extraction and isolation of syringyl alcohol from lignocellulosic biomass.

Isolation and Purification

The crude extract obtained after solvent extraction is a complex mixture of various phenolic compounds. Chromatographic techniques are essential for the isolation and purification of syringyl alcohol.

-

Column Chromatography: Silica gel column chromatography is a standard method for the initial fractionation of the crude extract.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification of syringyl alcohol. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.

Characterization and Analysis

Once isolated, the structure and purity of syringyl alcohol are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD) or a mass spectrometer (MS) detector is used to assess the purity of the isolated compound and for quantitative analysis.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS can be used to identify and quantify syringyl alcohol. The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the unambiguous structural elucidation of syringyl alcohol.[3][15] The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure.

Table 2: Key Analytical Data for Syringyl Alcohol

| Analytical Technique | Key Observations |

| HPLC-MS | Retention time and mass-to-charge ratio (m/z) of the molecular ion and its fragments confirm identity and purity.[16] |

| GC-MS | Characteristic retention time and fragmentation pattern after derivatization.[7] |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, the hydroxymethyl group, and the phenolic hydroxyl group.[3] |

| ¹³C NMR | Resonances for all nine carbon atoms in the molecule, providing a definitive structural fingerprint.[8] |

Conclusion and Future Perspectives

Syringyl alcohol, a fundamental component of syringyl lignin, holds significant importance in both the biological and applied sciences. Its discovery and characterization have been pivotal in advancing our understanding of lignin structure and biosynthesis. As a readily available natural product, particularly from hardwood biomass, syringyl alcohol presents a valuable platform for the development of novel pharmaceuticals, polymers, and other bio-based materials. The methodologies for its extraction, isolation, and characterization outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile molecule. Future research will likely focus on optimizing extraction processes for higher yields, exploring the diverse biological activities of syringyl alcohol and its derivatives, and developing innovative applications in green chemistry and sustainable technologies.

References

- BMRB. (n.d.). bmse010007 Syringyl Alcohol at BMRB.

- Bugg, T. D. H., Ahmad, M., Hardiman, E. M., & Rahmanpour, R. (2011). Pathways for degradation of lignin in bacteria and fungi. Natural Product Reports, 28(12), 1883-1896.

- Sapkota, A. (2022, May 17). Microbial degradation of lignin (Enzymes, Steps, Mechanisms). Microbe Notes.

- Obst, J. R., & Landucci, L. L. (1986). The Syringyl Content of Softwood Lignin. Wood and Fiber Science, 18(2), 311-319.

- Cheemanapalli, S., Moolagani, V., & Rajan, V. T. (2018). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. Biomedicine & Pharmacotherapy, 108, 547-557.

- Faix, O., Meier, D., & Fortmann, I. (1990). Pyrolysis-gas chromatography-mass spectrometry of lignin model compounds. Journal of Analytical and Applied Pyrolysis, 18(1), 47-58.

- Ralph, J., Landucci, L. L., & Ralph, S. A. (1998). 13C NMR Characterization of Guaiacyl, Guaiacyl/Syringyl and Syringyl Dehydrogenation Polymers. Journal of Wood Chemistry and Technology, 18(3), 239-269.

- Bugg, T. D., & Rahmanpour, R. (2015). The bacterial degradation of lignin—a review. Current Opinion in Biotechnology, 33, 10-15.

- Kumar, A., & Chandra, R. (2020). Lignin as a source of fine chemicals: Vanillin and syringaldehyde.

- Li, L., Cheng, X. F., Leshkevich, J., Umezawa, T., Harding, S. A., & Chiang, V. L. (2001). The last step of syringyl monolignol biosynthesis in angiosperms is regulated by a novel gene encoding sinapyl alcohol dehydrogenase. The Plant Cell, 13(7), 1567-1585.

- Guerra, A., Filpponen, I., Lucia, L. A., & Argyropoulos, D. S. (2006). Lignin structural variation in hardwood species. Journal of Agricultural and Food Chemistry, 54(25), 9696-9705.

- Ralph, J., et al. (2004). Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl-propanoids. Phytochemistry Reviews, 3(1-2), 29-60.

- PubChem. (n.d.). 3,5-Dihydroxy-4-methoxybenzyl alcohol.

- Weng, J. K., Li, X., Bonawitz, N. D., & Chapple, C. (2008). Independent origins of syringyl lignin in vascular plants. Proceedings of the National Academy of Sciences, 105(22), 7889-7894.

- ResearchGate. (n.d.). Existence of Syringyl α-Carbonyl-Type Tetrahydrofuran β–β Structure in Hardwood Lignins.

- Crestini, C., & Argyropoulos, D. S. (1997). The structure of softwood kraft lignin. Part 1. An investigation by 1H, 13C, and 31P NMR spectroscopy. Holzforschung, 51(2), 115-124.

- Nova Science Publishers. (n.d.). Structural Characterization of Lignin by Syringyl to Guaiacyl Ratio and Molecular Mass Determination.

- SIELC Technologies. (2018, February 16). 4-Hydroxy-3,5-dimethoxybenzyl alcohol.

- Google Patents. (n.d.). CN102146025B - Method for preparing syringaldehyde by oxidative degradation of lignin.

- Galkin, M. V., & Samec, J. S. (2016). Lignin valorization through catalytic conversion. ChemSusChem, 9(13), 1544-1558.

- Yuan, Z., Cheng, S., Leitch, M., & Xu, C. C. (2010). Hydrolytic degradation of alkaline lignin in hot-compressed water and ethanol. Bioresource Technology, 101(23), 9308-9313.

- Russian Chemical Reviews. (2021). NMR studies of lignin and lignin-derived products: recent advances and perspectives.

- PubMed. (2008, June 3). Independent origins of syringyl lignin in vascular plants.

- HPLC. (n.d.). Alcohol Biomarkers by LC-MS/MS.

- Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols.

- European Patent Office. (1994, September 28). Process for preparing para-hydroxybenzyl alcohol. EP 0386639 B1.

- EPA. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples.

- Agilent. (2011, June 30). Analysis of carbohydrates, alcohols, and organic acids.

- Ragauskas, A. J., Beckham, G. T., Biddy, M. J., Chandra, R., Chen, F., Davis, M. F., ... & Wyman, C. E. (2014). Lignin valorization: improving lignin processing in the biorefinery. Science, 344(6185), 1246843.

- MDPI. (2021). Exploring the Synergy Between HPTLC and HPLC-DAD for the Investigation of Wine-Making By-Products.

- ResearchGate. (2019, February 18). Fractionation of lignocellulosic biomass to produce uncondensed aldehyde-stabilized lignin.

- MDPI. (2024, December 12). A Brief Overview of Lignin Extraction and Isolation Processes: From Lignocellulosic Biomass to Added-Value Biomaterials.

- Van den Bosch, S., Schutyser, W., Vanholme, R., Driessen, T., Koelewijn, S. F., Renders, T., ... & Sels, B. F. (2018). Guidelines for performing lignin-first biorefining. Green Chemistry, 20(10), 2336-2357.

Sources

- 1. pnas.org [pnas.org]

- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 3. bmse010007 Syringyl Alcohol at BMRB [bmrb.io]

- 4. Wood based lignin reactions important to the biorefinery and pulp and paper industries :: BioResources [bioresources.cnr.ncsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Independent origins of syringyl lignin in vascular plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 9. scispace.com [scispace.com]

- 10. novapublishers.com [novapublishers.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CN102146025B - Method for preparing syringaldehyde by oxidative degradation of lignin - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. hplc.eu [hplc.eu]

An In-Depth Technical Guide to Syringic Alcohol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of syringic alcohol, a phenolic compound of significant interest in the scientific community. We will delve into its fundamental chemical identity, including its CAS number and synonyms, and explore its synthesis, physicochemical properties, and burgeoning applications in research and drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Core Identification: CAS Number and Synonyms

This compound, a derivative of phenol, is chemically identified as 4-(hydroxymethyl)-2,6-dimethoxyphenol. For unambiguous identification and procurement, its Chemical Abstracts Service (CAS) number is 530-56-3 .[1][2][3]

Researchers may encounter this compound under various synonyms in literature and commercial listings. A comprehensive list of these synonyms is provided below for clarity and to facilitate thorough literature searches.

Table 1: Synonyms for this compound

| Synonym | Source |

| Syringyl alcohol | [1][3] |

| 4-Hydroxy-3,5-dimethoxybenzyl alcohol | [1][4][5][6][7] |

| 3,5-Dimethoxy-4-hydroxybenzyl alcohol | [1][3] |

| 2,6-dimethoxy-4-(hydroxymethyl)phenol | [1][3] |

| Benzenemethanol, 4-hydroxy-3,5-dimethoxy- | [1][3] |

| 4-(Hydroxymethyl)-2,6-dimethoxyphenol | [1][3] |

| 4-Hydroxy-3,5-dimethoxybenzenemethanol | [1][3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in experimental settings, from dissolution for in vitro assays to formulation for in vivo studies.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₄ | [1][2][8] |

| Molecular Weight | 184.19 g/mol | [2] |

| Appearance | Off-white to brown solid/crystalline powder | [2] |

| Melting Point | 50-57 °C | [4] |

| Boiling Point | 261 °C | [4] |

| Solubility | Sparingly soluble in water (0.40 g/L at 25°C). Soluble in DMSO. | [4] |

| IUPAC Name | 4-(hydroxymethyl)-2,6-dimethoxyphenol | [1] |

| SMILES | COC1=CC(=CC(=C1O)OC)CO | [1] |

| InChIKey | LUOAEJWSKPQLJD-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through various chemical routes. A common and logical pathway involves the reduction of a more oxidized precursor, such as syringaldehyde or syringic acid. This approach is often favored due to the commercial availability of these starting materials.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible and chemically sound workflow for the synthesis of this compound from syringaldehyde. This process leverages a selective reduction of the aldehyde functional group to a primary alcohol, while preserving the phenolic hydroxyl and methoxy groups.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Syringaldehyde

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the reduction of syringaldehyde.

Materials:

-

Syringaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or another suitable protic solvent)

-

Deionized water

-

Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

-

Ethyl acetate (or another suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known amount of syringaldehyde in methanol. The choice of methanol is strategic as it is a good solvent for both the starting material and the reducing agent.

-

Cooling: Place the flask in an ice bath and stir the solution. This is a critical step to control the exothermic nature of the reduction reaction and prevent unwanted side reactions.

-

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of NaBH₄ to syringaldehyde should be carefully calculated, typically with a slight excess of the reducing agent to ensure complete conversion.

-

Reaction Monitoring: Allow the reaction to proceed at 0°C for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of deionized water.

-

Acidification: Acidify the reaction mixture to a slightly acidic pH (e.g., pH 5-6) with dilute HCl. This step is crucial for the protonation of the resulting alkoxide to form the alcohol.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction process multiple times (e.g., 3x) to maximize the yield. The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with water.

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate to remove any residual water.

-

Solvent Evaporation: Filter the drying agent and evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound and its derivatives are gaining attention for their potential therapeutic applications, primarily stemming from their antioxidant, anti-inflammatory, and antiviral properties.

Antioxidant and Anti-inflammatory Activities

While much of the detailed mechanistic work has been conducted on the closely related syringic acid, the shared phenolic backbone suggests that this compound likely possesses similar biological activities. The antioxidant properties of these compounds are attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

Signaling Pathways:

Research on syringic acid has elucidated its role in modulating key signaling pathways involved in oxidative stress and inflammation. It is plausible that this compound acts through similar mechanisms.

-

NRF2/KEAP1 Pathway: Syringic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. Under normal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1). In the presence of oxidative stress or activators like syringic acid, NRF2 is released, translocates to the nucleus, and upregulates the expression of antioxidant enzymes.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Syringic acid has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is involved in cell survival and proliferation. Syringic acid has been shown to modulate this pathway, which can have implications for its anti-apoptotic and cytoprotective effects.

Caption: Plausible signaling pathways modulated by this compound.

Antiviral Properties

This compound has been reported to possess antiviral properties.[7] While the precise mechanism for this compound is still under investigation, studies on related phenolic compounds, including syringic acid, suggest potential modes of action. One proposed mechanism is the inhibition of viral DNA polymerase, a critical enzyme for the replication of certain viruses.[9] Further research is warranted to fully elucidate the antiviral spectrum and mechanism of action of this compound.

Role in Drug Delivery Systems

The therapeutic potential of compounds like this compound can be limited by factors such as poor solubility and bioavailability. To overcome these challenges, researchers are exploring the use of advanced drug delivery systems. For the related syringic acid, self-microemulsifying drug delivery systems (SMEDDS) have been shown to enhance its oral bioavailability and therapeutic efficacy. Similar strategies could be applied to this compound to improve its pharmacokinetic profile and unlock its full therapeutic potential.

Conclusion

This compound is a versatile phenolic compound with a well-defined chemical identity and promising biological activities. Its antioxidant, anti-inflammatory, and antiviral properties make it a compelling candidate for further investigation in the context of drug discovery and development. This guide has provided a foundational understanding of its core characteristics, synthesis, and potential applications, with the aim of empowering researchers to explore its therapeutic potential. As with any research compound, it is imperative to consult the Safety Data Sheet (SDS) and handle this compound with appropriate laboratory safety precautions.

References

- PubChem. This compound | C9H12O4 | CID 10741. [Link]

- GlpBio. Syringyl Alcohol|Cas# 530-56-3. [Link]

- NIST WebBook. 3,5-Dimethoxy-4-hydroxybenzyl alcohol. [Link]

- Todorova, I. et al. (2021). Insights into Antiviral Properties and Molecular Mechanisms of Non-Flavonoid Polyphenols against Human Herpesviruses. PubMed Central. [Link]

Sources

- 1. Frontiers | Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions [frontiersin.org]

- 2. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ffhdj.com [ffhdj.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review [mdpi.com]

- 9. Insights into Antiviral Properties and Molecular Mechanisms of Non-Flavonoid Polyphenols against Human Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of Syringic Alcohol Bioactivity: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Lesser-Known Phenolic Alcohol

In the vast landscape of phenolic compounds, syringic acid has garnered considerable attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] However, its corresponding alcohol, syringic alcohol (also known as 4-hydroxy-3,5-dimethoxybenzyl alcohol), remains a relatively unexplored entity in the realm of bioactivity research.[3] This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals embarking on the preliminary investigation of this compound's biological potential.

Due to the limited direct research on this compound, this document adopts a comprehensive and comparative approach. We will first delineate the structural and chemical identity of this compound, distinguishing it from its more studied acid counterpart and the structurally related sinapyl alcohol. Subsequently, we will synthesize the sparse existing data on this compound's bioactivity before delving into a reasoned, evidence-based extrapolation of its potential pharmacological activities. This extrapolation is grounded in the extensive body of literature on syringic acid and sinapyl alcohol, providing a logical framework for hypothesis-driven research.

This guide is designed with full editorial control to provide a fluid and logical narrative, rather than adhering to a rigid template. It emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity. All claims and proposed methodologies are supported by authoritative sources, with a comprehensive reference list provided for verification.

Chapter 1: Chemical Identity and Comparative Analysis

This compound is a monolignol, a primary alcohol, and a member of the phenol class of organic compounds.[3] Its structure features a benzene ring substituted with a hydroxymethyl group at the C4 position and two methoxy groups at the C2 and C6 positions.

| Compound | Structure | Key Functional Group |

| This compound | 4-(hydroxymethyl)-2,6-dimethoxyphenol | Hydroxymethyl (-CH₂OH) |

| Syringic Acid | 4-hydroxy-3,5-dimethoxybenzoic acid | Carboxylic Acid (-COOH) |

| Sinapyl Alcohol | (E)-4-(3-hydroxyprop-1-en-1-yl)-2,6-dimethoxyphenol | Propenol Side Chain |

Table 1: Structural Comparison of this compound, Syringic Acid, and Sinapyl Alcohol.

The primary structural difference between this compound and syringic acid is the functional group at the C4 position of the benzene ring: a hydroxymethyl group in the alcohol versus a carboxylic acid group in the acid. This seemingly minor variation can significantly influence the compound's physicochemical properties, such as polarity, solubility, and its ability to interact with biological targets. For instance, the carboxylic acid group of syringic acid can be deprotonated at physiological pH, which may affect its membrane permeability and interaction with enzymes and receptors.

Sinapyl alcohol, another related monolignol, shares the same 4-hydroxy-3,5-dimethoxyphenyl core as this compound but possesses a propenol side chain instead of a hydroxymethyl group.[4] Research has shown that sinapyl alcohol exhibits anti-inflammatory and antinociceptive properties, with evidence suggesting it is the active metabolite of its glucoside, syringin.[5] The bioactivity of sinapyl alcohol provides a valuable comparative data point for predicting the potential activities of this compound.

Diagram 1: Structural Relationships Below is a diagram illustrating the structural similarities and differences between these key compounds.

Caption: Structural relationships between syringic acid, this compound, and sinapyl alcohol.

Chapter 2: Known and Hypothesized Bioactivities of this compound

Direct evidence for the bioactivity of this compound is currently limited, with some sources noting its antiviral properties.[6][7] However, based on the extensive research on syringic acid and the data on sinapyl alcohol, we can formulate well-grounded hypotheses regarding the potential bioactivities of this compound.

Antioxidant Activity

Hypothesis: this compound possesses significant antioxidant activity due to its phenolic hydroxyl group and methoxy substituents, which can stabilize free radicals.

Rationale: The antioxidant properties of phenolic compounds are well-established.[8] Syringic acid is a known potent antioxidant that scavenges free radicals and enhances endogenous antioxidant defenses.[2][9] The core phenolic structure responsible for this activity is present in this compound. The presence of two methoxy groups ortho to the phenolic hydroxyl group is known to increase the electron-donating capacity of the hydroxyl group, thereby enhancing its radical scavenging ability.

Anti-inflammatory Activity

Hypothesis: this compound exhibits anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.

Rationale: Syringic acid has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[10][11] Sinapyl alcohol has also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Given the structural similarities, it is plausible that this compound shares these anti-inflammatory capabilities.

Anti-Cancer Activity

Hypothesis: this compound may exert cytotoxic effects on cancer cells and inhibit tumor progression through mechanisms involving the induction of apoptosis and cell cycle arrest.

Rationale: Syringic acid has been shown to inhibit the proliferation of various cancer cell lines, including colorectal and liver cancer cells, by inducing apoptosis and down-regulating proliferative genes.[2][12] While direct evidence is lacking for this compound, the shared phenolic backbone suggests a potential for similar anti-cancer activities.

Neuroprotective Effects

Hypothesis: this compound may offer neuroprotection against oxidative stress-induced neuronal damage and neuroinflammation.

Rationale: The neuroprotective effects of syringic acid are well-documented, with studies demonstrating its ability to mitigate neuronal damage in models of neurodegenerative diseases.[13] This protection is largely attributed to its antioxidant and anti-inflammatory properties, which are hypothesized to be present in this compound.

Chapter 3: Experimental Protocols for Preliminary Bioactivity Screening

To validate the hypothesized bioactivities of this compound, a series of in vitro assays are recommended. The following protocols are adapted from established methods used for syringic acid and other phenolic compounds and are designed to provide a robust preliminary assessment.

In Vitro Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a 0.1 mM solution of DPPH in ethanol.

-

In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.

-

Add 150 µL of the DPPH solution to each well.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank control (solvent without the test compound).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Diagram 2: DPPH Assay Workflow

Caption: Workflow for the DPPH radical scavenging assay.

In Vitro Anti-inflammatory Activity Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[10]

Protocol:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent), and an LPS-only control.

-

After incubation, collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent system.

-

Determine the cell viability using an MTT or XTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.[14][15]

-

Calculate the percentage of NO inhibition and the IC50 value.

In Vitro Anti-Cancer Activity Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Protocol:

-

Culture a selected cancer cell line (e.g., HT-29 for colorectal cancer, HepG2 for liver cancer) in the appropriate medium.

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram 3: Anti-Cancer Assay Workflow

Caption: General workflow for the MTT cell viability assay.

In Vitro Neuroprotection Assay

Principle: This assay evaluates the ability of a compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from oxidative damage induced by hydrogen peroxide.[1]

Protocol:

-

Culture SH-SY5Y cells in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if desired (e.g., by treatment with retinoic acid).

-

Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Induce oxidative stress by exposing the cells to a pre-determined toxic concentration of H₂O₂ for a specific duration (e.g., 24 hours).

-

Assess cell viability using the MTT or XTT assay as described previously.

-

Calculate the percentage of neuroprotection conferred by this compound compared to the H₂O₂-treated control.

Chapter 4: Future Directions and Concluding Remarks

The preliminary investigation of this compound's bioactivity presents an exciting opportunity for novel discoveries in pharmacology and drug development. While the current body of direct evidence is nascent, the strong theoretical and comparative basis derived from syringic acid and sinapyl alcohol provides a compelling rationale for further exploration.

Future research should focus on:

-

Comprehensive In Vitro Screening: Expanding the preliminary assays to include a wider range of cell lines and models to confirm and characterize the antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.

-

Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Progressing to animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its bioactivity and pharmacokinetic properties.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using (R)-Donepezil. BenchChem.

- BenchChem. (2025). A Comparative Guide to Validating the In Vitro Anti-Inflammatory Effects of Phenolic Compounds. BenchChem.

- Choi, J. H., et al. (2009). Anti-inflammatory and antinociceptive effects of sinapyl alcohol and its glucoside syringin. Planta Medica, 75(12), 1358-1363.

- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment. Abcam.

- Sigma-Aldrich. (n.d.).

- MDPI. (2021). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. Molecules, 26(16), 4957.

- PubChem. (n.d.). This compound.

- Choi, J. H., et al. (2009). Anti-inflammatory and antinociceptive effects of sinapyl alcohol and its glucoside syringin. PubMed.

- Taylor & Francis Online. (n.d.). Sinapyl alcohol – Knowledge and References. Taylor & Francis.

- ChemicalBook. (n.d.). 4-HYDROXY-3,5-DIMETHOXYBENZYL ALCOHOL | 530-56-3. ChemicalBook.

- Al-Warhi, T., et al. (2012). Syringic acid from Tamarix aucheriana possesses antimitogenic and chemo-sensitizing activities in human colorectal cancer cells. Food and Chemical Toxicology, 50(5), 1544-1552.

- Selleck Chemicals. (n.d.). 4-Hydroxy-3,5-dimethoxybenzyl alcohol. Selleckchem.

- MedchemExpress. (n.d.). Syringyl Alcohol (this compound). MedchemExpress.

- Frontiers. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience.

- ResearchGate. (2018).

- TargetMol. (n.d.). Syringyl Alcohol. TargetMol.

- Biotium. (n.d.). MTT Cell Viability Assay Kit. Biotium.

- Frontiers. (2024).

- National Center for Biotechnology Information. (2024). Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes. PubMed Central.

- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.

- Thermo Scientific Chemicals. (n.d.). 4-Hydroxy-3,5-dimethoxybenzyl alcohol, 97% 1 g.

- MDPI. (2022). Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. Molecules.

- PubChem. (n.d.). Sinapyl alcohol.

- Ögüt, E., et al. (2022). The role of syringic acid as a neuroprotective agent for neurodegenerative disorders and future expectations. Metabolic Brain Disease, 37(5), 1437-1451.

- Spandidos Publications. (2021).

- ResearchGate. (2012). Study on the pharmacokinetics and bioavailability of syringic acid in rabbits.

- Shimsa, S., et al. (2024). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. R&D of Functional Food Products, 1(5), 1-14.

- Lim, H., et al. (2014). Enzymatic and metabolic engineering for efficient production of syringin, sinapyl alcohol 4-O-glucoside, in Arabidopsis thaliana. Phytochemistry, 103, 28-36.

- ResearchGate. (2007). Antioxidant activity of wine assessed by different in vitro methods.

- Montclair State University Digital Commons. (2012). Phenol-Based Antioxidants and the in Vitro Methods Used for Their Assessment.

- Barakate, A., et al. (2011). Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco. The Plant Cell, 23(12), 4492-4506.

- Barakate, A., et al. (2011). Syringyl lignin is unaltered by severe sinapyl alcohol dehydrogenase suppression in tobacco. PubMed.

- Wikipedia. (n.d.). Polyphenol.

- The Good Scents Company. (n.d.). sinapyl alcohol, 537-33-7.

- National Center for Biotechnology Information. (2016). In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits. PubMed Central.

- ResearchGate. (2019). The three monolignols, coniferyl, sinapyl and p-coumaryl alcohol.

- Semantic Scholar. (2018). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance.

- Bartel, B., et al. (2023). Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. Nutrients, 15(24), 5143.

- ResearchGate. (2011). Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco.

- MDPI. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro.

- ResearchGate. (2018). (PDF) In-vitro Antioxidant Activity and Total Phenolic content in Methanolic extracts of locally Grown Red Lentil (lens culinaris l.).

- National Center for Biotechnology Information. (2025).

- PubMed. (2024).

- Semantic Scholar. (2025).

- ResearchGate. (2022).

- PubMed. (2024). Polyphenol Oxidase Activity on Guaiacyl and Syringyl Lignin Units.

- Forest Products Laboratory. (n.d.). The Syringyl Content of Softwood Lignin.

- Wiley Online Library. (2024).

- ResearchGate. (2023). Studies on pyrolysis mechanism of syringol as lignin model compound by quantum chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C9H12O4 | CID 10741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sinapyl alcohol | C11H14O4 | CID 5280507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antinociceptive effects of sinapyl alcohol and its glucoside syringin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleck.co.jp [selleck.co.jp]

- 7. Syringyl Alcohol | TargetMol [targetmol.com]

- 8. "Phenol-Based Antioxidants and the in Vitro Methods Used for Their Asse" by Brian D. Craft, Adrian Kerrihard et al. [digitalcommons.montclair.edu]

- 9. ffhdj.com [ffhdj.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 15. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 16. biotium.com [biotium.com]

An In-Depth Technical Guide to the Antioxidant Potential of Syringic Alcohol

Executive Summary